Hydrastine

Descripción general

Descripción

Hidrastina es un alcaloide isoquinolínico descubierto en 1851 por Alfred P. Durand. . La hidrastina se ha utilizado históricamente por sus propiedades medicinales, particularmente como agente hemostático.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de la hidrastina ha sido objeto de investigación desde principios del siglo XX. La primera síntesis exitosa fue reportada por Sir Robert Robinson y sus colaboradores en 1931. Un avance significativo se logró en 1981 cuando J. R. Falck y sus colaboradores desarrollaron una síntesis total de cuatro pasos a partir de un bromuro de fenilo simple . Los pasos clave incluyen:

- Reacción de alquilación con metil isocianuro de litio para formar un intermedio de isocianuro.

- Reacción intramolecular de Passerini con ácido opianico para formar un intermedio de amida lactónica.

- Reacción de cierre de anillo en condiciones de deshidratación utilizando oxicloruro de fósforo.

- Hidrogenación catalizada utilizando dióxido de platino, seguida de aminación reductora con formaldehído para instalar el grupo N-metilo .

Métodos de producción industrial: La producción industrial de hidrastina generalmente implica la extracción de las raíces de Hydrastis canadensis. El proceso de extracción incluye la maceración del material vegetal en un solvente adecuado, seguido de la purificación utilizando técnicas como la cromatografía líquida .

Análisis De Reacciones Químicas

La hidrastina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La hidrastina se puede oxidar a hidrastinina utilizando ácido nítrico.

Reducción: Las reacciones de reducción pueden convertir la hidrastina a sus formas reducidas correspondientes.

Sustitución: La hidrastina puede experimentar reacciones de sustitución, particularmente involucrando sus grupos metoxi.

Reactivos y condiciones comunes:

Oxidación: El ácido nítrico se utiliza comúnmente para las reacciones de oxidación.

Reducción: Catalizadores como el dióxido de platino se utilizan para las reacciones de hidrogenación.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución.

Productos principales:

Hidrastinina: Formada a través de la oxidación de la hidrastina.

Hidrastina reducida: Formada a través de reacciones de reducción.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Hydrastine exhibits a range of biological activities that make it a compound of interest in pharmacological research. Key properties include:

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various pathogens. It is particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Antitumor Effects : Studies have indicated that this compound possesses antitumor properties, specifically against human lung adenocarcinoma cells, suggesting its potential role in cancer therapy .

- Central Nervous System Effects : As a competitive antagonist at GABA A receptors, this compound may influence neurological functions and has been studied for its sedative effects .

Therapeutic Uses

This compound has been utilized in various therapeutic contexts, including:

- Respiratory Conditions : It is included in decongestant formulations and has been used to treat upper respiratory tract inflammation and congestion .

- Digestive Disorders : Traditional uses of this compound include treatment for digestive issues, such as diarrhea, where it exhibits antimicrobial and antisecretory properties .

- Wound Healing : Due to its antiseptic qualities, this compound is applied topically to wounds to prevent infection and promote healing .

Antimicrobial Effects Against MRSA

A study evaluated the antimicrobial efficacy of this compound against MRSA strains. The results indicated that this compound could inhibit the growth of MRSA, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

| Study Reference | Methodology | Findings |

|---|---|---|

| Miyazaki et al. (2017) | In vitro assays | This compound showed significant inhibition of MRSA growth. |

Antitumor Activity

Research conducted on the antitumor effects of this compound revealed that it significantly reduced cell viability in lung adenocarcinoma cells. The study emphasized the need for further exploration into its mechanisms of action and potential clinical applications in oncology .

| Study Reference | Cancer Type | Results |

|---|---|---|

| RSC Advances (2020) | Lung Adenocarcinoma | This compound exhibited potent antitumor activity. |

Pharmacokinetics

A pharmacokinetic study assessed the metabolism of this compound following oral administration. The findings showed rapid absorption and extensive biotransformation, with several metabolites identified that may also possess pharmacological activity .

| Parameter | Value |

|---|---|

| Cmax | 225 ± 100 ng/ml |

| Tmax | 1.5 ± 0.3 hours |

| Half-life | 4.8 ± 1.4 hours |

Mecanismo De Acción

El mecanismo de acción exacto de la hidrastina no se comprende completamente. Se sabe que interactúa con varios objetivos moleculares y vías:

Inhibición enzimática: La hidrastina inhibe ciertas enzimas involucradas en las vías metabólicas.

Unión a receptores: Se une a receptores específicos, modulando su actividad.

Comparación Con Compuestos Similares

La hidrastina es estructuralmente similar a otros alcaloides isoquinolínicos como la berberina y la canadina. Es única en sus propiedades farmacológicas específicas y uso histórico como agente hemostático .

Compuestos similares:

Berberina: Otro alcaloide isoquinolínico con propiedades antimicrobianas.

Canadina: Se encuentra en la misma familia de plantas y tiene actividades biológicas similares.

La combinación única de propiedades químicas y actividades biológicas de la hidrastina la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Hydrastine, an alkaloid derived from the plant Hydrastis canadensis (goldenseal), has garnered attention for its various biological activities. This article explores the pharmacological properties, metabolic pathways, and therapeutic potentials of this compound, supported by data tables and case studies.

Overview of this compound

This compound is primarily known for its role as a bioactive compound in goldenseal. It is one of the chief alkaloids present in this plant, alongside berberine. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects.

Pharmacokinetics and Metabolism

This compound undergoes extensive biotransformation in the body. A study involving 11 healthy subjects administered an oral dose of 2.7 g of goldenseal supplement containing 78 mg of this compound revealed key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Maximal Serum Concentration (Cmax) | 225 ± 100 ng/ml |

| Time to Max Concentration (Tmax) | 1.5 ± 0.3 hours |

| Area Under Curve (AUC) | 6.4 ± 4.1 ng·h/ml·kg |

| Elimination Half-Life | 4.8 ± 1.4 hours |

The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine serum and urine concentrations of this compound and its metabolites, which included glucuronide and sulfate conjugates formed during phase II metabolism .

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. A study evaluated the bactericidal activity of this compound and other alkaloids from Hydrastis canadensis against six bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound contributes to the traditional use of goldenseal as an antimicrobial agent .

Inhibition of Enzymes

Research has shown that this compound inhibits tyrosine hydroxylase in PC-12 cells, which may have implications for neuroprotective strategies . Additionally, it has been reported to inhibit several cytochrome P450 enzymes, affecting drug metabolism and potentially leading to herb-drug interactions .

Antitumor Activity

Recent studies highlight the antitumor potential of (-)-β-hydrastine against human lung adenocarcinoma cells. The compound exhibited potent cytotoxicity, suggesting that this compound may serve as a lead compound in cancer therapeutics .

Case Studies

- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that extracts from Hydrastis canadensis containing this compound showed enhanced antimicrobial activity due to synergistic interactions with other constituents like berberine .

- Pharmacokinetic Study : A clinical trial assessed the pharmacokinetics of this compound after oral administration of goldenseal supplements, revealing critical data on its absorption and metabolism, which is essential for understanding its therapeutic applications .

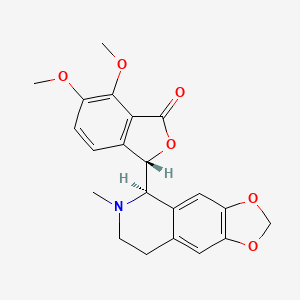

Propiedades

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUTXVTYJDCMDU-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025409 | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-08-1 | |

| Record name | (-)-Hydrastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.